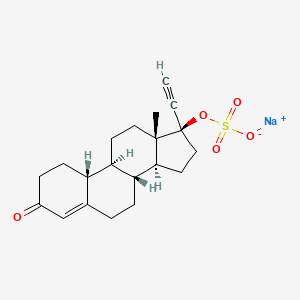

Norethindrone Sulfate Sodium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Norethindrone Sulfate Sodium Salt typically involves the sulfonation of norethindrone. Norethindrone is first synthesized through a series of chemical reactions starting from estrone or testosterone.

The sulfonation process involves reacting norethindrone with sulfur trioxide or chlorosulfonic acid in the presence of a base such as pyridine. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .

化学反応の分析

Types of Reactions

Norethindrone Sulfate Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the sulfonate group back to a hydroxyl group.

Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can regenerate the hydroxyl group .

科学的研究の応用

Pharmacological Profile

Norethindrone sulfate sodium salt is primarily recognized for its role as an oral contraceptive and in hormone replacement therapy. It functions by mimicking the natural hormone progesterone, thereby regulating the menstrual cycle and providing therapeutic benefits in several conditions related to hormonal imbalances.

Key Pharmacological Properties:

- Mechanism of Action: Norethindrone acts by inhibiting ovulation, altering the endometrial lining, and thickening cervical mucus to prevent sperm penetration .

- Metabolism: The drug is metabolized predominantly by the cytochrome P450 enzyme system, with CYP3A4 being the primary isoenzyme involved .

Therapeutic Applications

This compound has diverse applications in clinical practice:

Contraception

- Oral Contraceptives: Used alone or in combination with estrogen (e.g., ethinylestradiol) to prevent pregnancy.

- Progestin-Only Pills: Effective for women who cannot take estrogen due to contraindications such as thromboembolic disorders .

Hormone Replacement Therapy (HRT)

- Postmenopausal Symptoms: Alleviates symptoms such as hot flashes and night sweats when combined with estrogen.

- Endometrial Protection: Prevents endometrial hyperplasia in women receiving estrogen therapy .

Menstrual Disorders

- Dysfunctional Uterine Bleeding: Norethindrone helps regulate abnormal uterine bleeding patterns.

- Amenorrhea Treatment: Effective in inducing menstruation in women with primary or secondary amenorrhea .

Endometriosis Management

- Pain Relief: Reduces endometriosis-related pain by suppressing ovulation and inducing atrophy of endometrial tissue .

- Combination Therapy: Often used with leuprolide for enhanced symptomatic relief .

Case Studies and Clinical Findings

Several studies have documented the efficacy and safety of this compound in various populations:

Adverse Effects and Considerations

While this compound is generally well-tolerated, it is important to monitor for potential adverse effects:

作用機序

Norethindrone Sulfate Sodium Salt exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent physiological effects. The compound primarily affects the reproductive system by inhibiting ovulation, thickening cervical mucus, and altering the endometrial lining .

類似化合物との比較

Similar Compounds

Norethindrone: The parent compound, used in similar applications but without the sulfonate group.

Levonorgestrel: Another synthetic progestin with a similar mechanism of action but different pharmacokinetic properties.

Etonogestrel: A related compound used in contraceptive implants.

Uniqueness

Norethindrone Sulfate Sodium Salt is unique due to its sulfonate group, which enhances its solubility and bioavailability compared to its parent compound, Norethindrone . This modification allows for more efficient drug formulations and improved therapeutic outcomes.

生物活性

Norethindrone sulfate sodium salt, a synthetic progestin, is primarily used in hormonal therapies, including contraception and treatment of various gynecological disorders. Its biological activity is largely mediated through its interactions with hormone receptors and its pharmacokinetic properties. This article explores the compound's mechanism of action, pharmacokinetics, biological effects, and relevant case studies.

Norethindrone exerts its biological effects primarily through the following mechanisms:

- Progesterone Receptor Agonism : Norethindrone acts as an agonist at the progesterone receptor, facilitating endometrial changes necessary for implantation and maintenance of pregnancy. This action is crucial in contraceptive formulations and in managing conditions like endometriosis .

- Androgen Receptor Agonism : It also exhibits activity at androgen receptors, which may contribute to its effects on libido and mood .

- Glucocorticoid Receptor Agonism : Norethindrone has been shown to interact with glucocorticoid receptors, suggesting potential anti-inflammatory properties .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use. The following parameters are critical:

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 5.39 - 7.36 (oral administration) |

| Tmax (hours) | 1 - 2 |

| AUC (0-24) (ng*hr/mL) | 30 - 37 |

| Bioavailability | Approximately 64% |

| Volume of Distribution | ~4 L/kg |

| Half-life (hours) | ~9 |

Norethindrone is extensively metabolized in the liver, primarily via reduction and conjugation processes. The major metabolites include sulfate and glucuronide conjugates, which are excreted in urine and feces .

Biological Effects

Norethindrone's biological activity extends beyond its role as a contraceptive agent. Key effects include:

- Endometrial Changes : Induces secretory transformations in estrogen-primed endometrium, making it effective in treating conditions like endometriosis .

- Menstrual Cycle Regulation : Alters menstrual patterns by stabilizing the endometrial lining, which can reduce symptoms associated with dysmenorrhea and menorrhagia .

- Bone Density Impact : Long-term use may affect bone mineral density; studies indicate a potential decrease in bone density among users .

Case Studies

Several clinical studies have highlighted the efficacy and safety profile of this compound:

- Endometriosis Management :

- Contraceptive Use :

- Hormonal Replacement Therapy :

特性

CAS番号 |

19778-24-6 |

|---|---|

分子式 |

C20H26O5S |

分子量 |

378.5 g/mol |

IUPAC名 |

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate |

InChI |

InChI=1S/C20H26O5S/c1-3-20(25-26(22,23)24)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18H,4-11H2,2H3,(H,22,23,24)/t15-,16+,17+,18-,19-,20-/m0/s1 |

InChIキー |

GCUIJBFFHDSMDP-XGXHKTLJSA-N |

SMILES |

CC12CCC3C(C1CCC2(C#C)OS(=O)(=O)[O-])CCC4=CC(=O)CCC34.[Na+] |

異性体SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OS(=O)(=O)O)CCC4=CC(=O)CC[C@H]34 |

正規SMILES |

CC12CCC3C(C1CCC2(C#C)OS(=O)(=O)O)CCC4=CC(=O)CCC34 |

同義語 |

(17α)-17-(Sulfooxy)-19-norpregn-4-en-20-yn-3-one Sodium Salt; _x000B_17-Hydroxy-19-nor-17α-pregn-4-en-20-yn-3-one Hydrogen Sulfate Sodium Salt; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。